Cas no 93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid)

2-Amino-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound featuring both an amino and a carboxylic acid functional group on a benzothiazole scaffold. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The benzothiazole core contributes to its stability and potential bioactivity, while the carboxylic acid group enhances its reactivity in coupling reactions, such as amide or ester formation. Its amino group further allows for derivatization, expanding its utility in medicinal chemistry. The compound is valued for its purity, consistent performance, and compatibility with a range of synthetic protocols, making it a reliable choice for research and industrial applications.
2-amino-1,3-benzothiazole-6-carboxylic acid structure
93-85-6 structure
Product Name:2-amino-1,3-benzothiazole-6-carboxylic acid
CAS No:93-85-6
MF:C8H6N2O2S
MW:194.210440158844
MDL:MFCD00054180
CID:34718
PubChem ID:66740
Update Time:2025-06-07

2-amino-1,3-benzothiazole-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Aminobenzo[d]thiazole-6-carboxylic acid
    • 2-Amino-1,3-benzothiazole-6-carboxylic acid
    • 2-Amino-benzothiazole-6-carboxylic acidhydrochloride
    • 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID HYDROCHLORIDE
    • 2-Amino-6-benzothiazolecarboxylic acid
    • 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID
    • 2-Aminobenzothiazole-6-carboxylic acid
    • 6-Benzothiazolecarboxylic acid, 2-amino-
    • ZEAKWWWXCZMODH-UHFFFAOYSA-N
    • NSC39119
    • zlchem 188
    • Oprea1_320657
    • Oprea1_294753
    • CBDivE_005564
    • KSC487A1L
    • 2-Amino-6-carboxybenzothiazole
    • ZLB0179
    • E
    • 2-Amino-6-benzothiazolecarboxylic acid (ACI)
    • NSC 39119
    • NSC-39119
    • EU-0000300
    • HMS1675M08
    • STK199422
    • SR-01000390791-1
    • BA-0937
    • DTXSID4059093
    • CS-W019497
    • 2-aminobenzo[d]thiazole-6-carboxylicacid
    • 6-benzothiazolecarboxylic acid, 2-amino-;2-amino-1,3-benzothiazole-6-carboxylic acid;
    • VU0052197-2
    • BCP26735
    • AG-205/01887016
    • NS00039690
    • DB-346648
    • AKOS000112076
    • EINECS 202-283-8
    • AC-22974
    • F3267-0001
    • SR-01000390791
    • 2-amino benzothiazole-6-carboxylic acid
    • DB-011967
    • SY017790
    • SCHEMBL211024
    • BBL008024
    • 2-aminobenzothiazole-6-carboxylicacid
    • CHEMBL394974
    • MFCD00054180
    • 93-85-6
    • BDBM50371222
    • ALBB-005234
    • J-508024
    • EN300-35251
    • 2-amino-1,3-benzothiazole-6-carboxylic acid
    • MDL: MFCD00054180
    • Inchi: 1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
    • InChI Key: ZEAKWWWXCZMODH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(N=C(N)S2)=CC=1)O

Computed Properties

  • Exact Mass: 194.01500
  • Monoisotopic Mass: 194.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 104
  • Surface Charge: 0
  • Tautomer Count: 4

Experimental Properties

  • Density: 1.604
  • Melting Point: 265 ºC (dec.)
  • Boiling Point: 466.6°C at 760 mmHg
  • Flash Point: 236℃
  • PSA: 104.45000
  • LogP: 2.15790

2-amino-1,3-benzothiazole-6-carboxylic acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Storage Condition:Keep in dark place,Sealed in dry,2-8°C

2-amino-1,3-benzothiazole-6-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-amino-1,3-benzothiazole-6-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
027026-25g
2-amino-1,3-benzothiazole-6-carboxylic acid
93-85-6 95%
25g
1851.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UP076-25g
2-amino-1,3-benzothiazole-6-carboxylic acid
93-85-6 97%
25g
1020CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UP076-250mg
2-amino-1,3-benzothiazole-6-carboxylic acid
93-85-6 97%
250mg
48CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UP076-5g
2-amino-1,3-benzothiazole-6-carboxylic acid
93-85-6 97%
5g
231.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UP076-1g
2-amino-1,3-benzothiazole-6-carboxylic acid
93-85-6 97%
1g
71.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A834300-100g
2-Amino-benzothiazole-6-carboxylic acidhydrochloride
93-85-6 97%
100g
1,897.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UP076-20g
2-amino-1,3-benzothiazole-6-carboxylic acid
93-85-6 97%
20g
662.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A62210-25g
2-Aminobenzo[d]thiazole-6-carboxylic acid
93-85-6 97%
25g
¥358.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A62210-5g
2-Aminobenzo[d]thiazole-6-carboxylic acid
93-85-6 97%
5g
¥78.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A62210-1g
2-Aminobenzo[d]thiazole-6-carboxylic acid
93-85-6 97%
1g
¥19.0 2023-09-08

2-amino-1,3-benzothiazole-6-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Dimethyl sulfoxide ,  Water ;  1 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ;  rt
Reference
An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O
Dass, Reuben; Peterson, Matt A., Tetrahedron Letters, 2021, 83,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 h, 100 °C
Reference
A study of the synthesis of benzo[d]thiazolone-6-carboxylic acid
Zhu, Hui; Luo, Zi-li; Yang, Ri-fang; Yun, Liu-hong, Jiefangjun Yaoxue Xuebao, 2011, 27(3), 197-198

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  1 h, < 10 °C; 30 min, reflux
Reference
Synthesis, characterization and analgesic activity of some novel substituted 2-amino benzothiazole derivatives
Raju, D. Nooka; Devi, D. V. R. Subhadra; Aghastina, D. Grace; Rao, K. Govinda; Kumar, K. Sathish, World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(5), 1815-1821

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid
Reference
The exchange adsorption of ions from aqueous solutions by organic zeolites. I. Ion-exchange equilibria
Boyd, G. E.; Schubert, J.; Adamson, A. W., Journal of the American Chemical Society, 1947, 69, 2818-29

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
1.2 Reagents: Bromine Solvents: Acetic acid ;  2 h, reflux
Reference
Synthesis, characterization and pharmacological studies of biologically active benzothiazole derivatives
Maruthamuthu, D.; Rajam, P. Shameela; Stella, P. Christina Ruby; Ranjith, R., World Journal of Pharmaceutical Research, 2014, 3, 1165-1173

Production Method 6

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ,  Water ;  rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Reference
Synthesis and anti-microbial activity of some new 2-Amino substituted benzothiazole derivatives
Malik, Jitender K.; Manvi, F. V.; Nanjwade, B. K.; Singh, Sanjiv, Journal of Pharmacy Research, 2009, 2(9), 1383-1384

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt
Reference
Phenylimidazole derivatives as new inhibitors of bacterial enoyl-ACP reductase FabK
Kitagawa, Hideo; Ozawa, Tomohiro; Takahata, Sho; Iida, Maiko, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4982-4986

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Iron chloride (FeCl3) ,  Ferrous chloride Solvents: Water ;  6 h, 80 °C
Reference
Preparation and Characterization of a Novel Magnetic Nano Catalyst for Synthesis and Antibacterial Activities of Novel Furan-2(5H)-Ones Derivatives
Hao, Feng; Wang, Xia; Mohammadnia, Majid, Polycyclic Aromatic Compounds, 2022, 42(7), 4255-4269

Production Method 9

Reaction Conditions
1.1 Solvents: Acetic acid ;  50 min, rt
1.2 Reagents: Bromine ;  0 °C; 24 h, rt
1.3 Solvents: Water ;  1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ;  pH 6
Reference
Development highly water-soluble fluorescent dyes with preferred binding activities to biomolecules and spectrophotometric properties
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide ,  Water ;  5 min, rt; rt → 70 °C; 10 h, 70 °C
1.2 Reagents: Water
Reference
A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodate
Telvekar, Vikas N.; Bachhav, Harshal M.; Bairwa, Vinod Kumar, Synlett, 2012, 23(15), 2219-2222

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Reference
Preparation of N-(2-amino and 2-hydroxy)phenyl carboxamides as inhibitors of histone deacetylase
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, 5 - 10 °C; 10 °C → rt; 30 min, rt; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6, rt
Reference
Salts of 6-carboxy-3-methylbenzothiazolone hydrazone hydrate in colorimetric determination of hydrogen peroxide
, United States, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ,  Water ;  rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Reference
Synthesis and screening of some new 2-amino substituted-benzothiazole derivatives for antifungal activity
Malik, Jitender K.; Manvi, F. V.; Nanjwade, B. K.; Singh, Sanjiv, Drug Invention Today, 2009, 1(1), 32-34

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Reference
Preparation of novel piperazine derivatives as dopamine D3 receptor ligands
, United States, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Reference
Preparation of piperazine derivatives as dopamine d3 receptor ligands
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Solvents: Acetic acid ;  50 min, rt
1.2 Reagents: Bromine ;  0 °C; 24 h, rt
1.3 Solvents: Water ;  1.5 h, 70 - 80 °C
Reference
Dye compound and a labeling method thereof
, Korea, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Acetic acid ,  Bromine ;  3 h, 0 - 10 °C
Reference
Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agents
Venkatesh, Palani; Tiwari, Vijay Shankar, Arabian Journal of Chemistry, 2016, 9,

Production Method 18

Reaction Conditions
1.1 Solvents: Acetic acid ;  10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ;  < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 11
Reference
Chrysin-benzothiazole conjugates as antioxidant and anticancer agents
Mistry, Bhupendra M.; Patel, Rahul V.; Keum, Young-Soo; Kim, Doo Hwan, Bioorganic & Medicinal Chemistry Letters, 2015, 25(23), 5561-5565

Production Method 19

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  < 10 °C; 30 min, < 10 °C
1.2 Solvents: Water
Reference
Synthesis, characterization and evaluation for antifungal activity of substituted (diaryl)imidazo[2,1-b]benzothiazoles
Malik, Jitender K.; Soni, Himesh; Singhai, A. K., Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 39-46

Production Method 20

Reaction Conditions
1.1 Reagents: Acetic acid ,  Bromine Solvents: Water ;  rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Reference
Synthesis and preliminary in-vitro cytotoxic activity of novel substituted diaryl-imidazo [2,1,b]-benzothiazole derivatives
Malik, Jitender K.; Noolvi, Malleshappa N.; Manvi, Fakkirappa V.; Nanjwade, B. K.; Patel, Harun M.; et al, Letters in Drug Design & Discovery, 2011, 8(8), 717-724

2-amino-1,3-benzothiazole-6-carboxylic acid Raw materials

2-amino-1,3-benzothiazole-6-carboxylic acid Preparation Products

2-amino-1,3-benzothiazole-6-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid
Order Number:A15920
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:04
Price ($):266.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid
A15920
Purity:99%
Quantity:100g
Price ($):266.0
Email